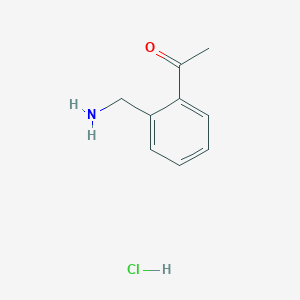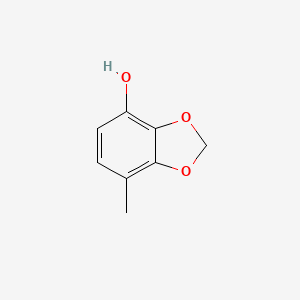![molecular formula C13H20NO2+ B13814642 [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with trimethylamine in the presence of an acetylating agent. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or acetonitrile
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 4-(hydroxymethyl)benzyl alcohol and trimethylamine.
Reaction: Mixing the reactants in large reactors with controlled temperature and pressure.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and hydroxides (OH-) are commonly used.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields alcohols and amines.
Substitution: Forms various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is widely used in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with cell membranes. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, altering its permeability. This can lead to increased ion transport and changes in cellular functions. The compound can also interact with specific molecular targets, such as enzymes and receptors, affecting their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
Compared to similar compounds, [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a unique acetyl group attached to the benzyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in applications requiring selective interaction with biological membranes and specific molecular targets.
Propriétés
Formule moléculaire |
C13H20NO2+ |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
Clé InChI |
ABALXERNRGILFS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


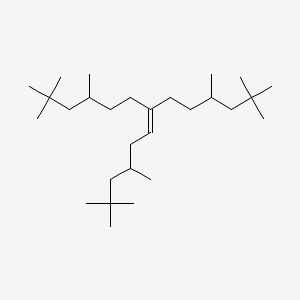

![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
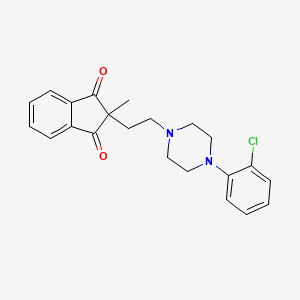
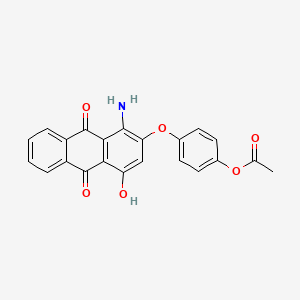

![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
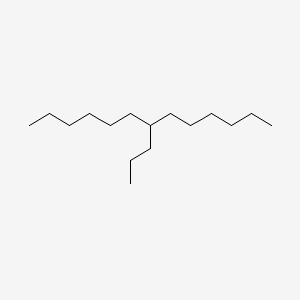

![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
